4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate
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Overview
Description
4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is a complex organic compound that features a thiazolidinone core, a benzyl group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate typically involves the condensation of a thiazolidinone derivative with a benzylidene compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by esterification with 4-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(5E)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The benzyl and fluorobenzoate groups may enhance binding affinity and specificity, leading to more effective inhibition of target pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-{[(5E)-3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
- **4-[(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate .
Uniqueness
4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoate ester enhances its potential as a pharmacologically active compound, distinguishing it from other thiazolidinone derivatives.
Properties
Molecular Formula |
C26H20FNO4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H20FNO4S2/c1-2-31-22-14-18(8-13-21(22)32-25(30)19-9-11-20(27)12-10-19)15-23-24(29)28(26(33)34-23)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/b23-15+ |
InChI Key |
BQFVBCWUPWUXJD-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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